2-(2-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-11-16(25-18(21-11)15-8-5-9-24-15)10-20-17(22)12(2)23-14-7-4-3-6-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUCFGESSTVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C(C)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A fluorophenoxy group, which may enhance lipophilicity and facilitate membrane permeability.
- A thiazole ring , known for its biological activity in various therapeutic areas.
- A thiophene moiety , which contributes to the compound's electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenoxy group may facilitate binding to these targets, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : Similar compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and survival.
In Vitro Studies
Research has demonstrated that derivatives of similar structures exhibit significant biological activities:
- Anticancer Activity : Compounds with structural similarities have been shown to inhibit cancer cell proliferation in vitro. For instance, certain thiazole derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines (EC50 values in the nanomolar range) .
- Enzyme Inhibition : Studies on related compounds indicate potential inhibitory effects on PARP1 and PARP2 with low Ki values, suggesting high potency .
Data Table: Biological Activity Overview
Case Studies
- Case Study on PARP Inhibitors : A study involving a series of tetrahydropyridophthlazinones revealed that modifications similar to those found in 2-(2-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide significantly enhanced the compounds' ability to inhibit PARP enzymes, leading to reduced tumor growth in BRCA1/2 mutant models .
- Thiazole Derivatives : Research into thiazole-containing compounds has shown their effectiveness against various cancer types, highlighting the potential for 2-(2-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide to exhibit similar therapeutic effects .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Thiophene vs.
- Fluorophenoxy Group: The fluorine atom improves metabolic stability and lipophilicity, as seen in fluorinated pharmaceuticals (e.g., fluoxetine) .
- 4-Methylthiazole : The methyl group at C4 may sterically shield the thiazole ring from degradation, extending half-life .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing 2-(2-fluorophenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide with high purity?
Answer:
The synthesis typically involves multi-step protocols, including:
- Coupling reactions between thiophene-thiazole intermediates and fluorophenoxypropanamide precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
- Purification via high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water) to isolate the target compound (>95% purity) .
- Structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and rule out isomer formation .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
- Spectroscopic techniques :
- H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.8–4.2 ppm) .
- Fourier-transform infrared spectroscopy (FTIR) confirms carbonyl (C=O, ~1680 cm) and thiazole ring vibrations (~1520 cm) .
- Single-crystal X-ray diffraction resolves steric effects of the 4-methylthiazole and 2-fluorophenoxy groups, confirming spatial orientation .
Advanced: How can researchers optimize reaction conditions to improve yields of intermediates?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution rates in thiazole-thiophene coupling .
- Catalysis : Employ CsCO (2.5 equiv.) for deprotonation in SNAr reactions, achieving >75% yield for thiazole intermediates .
- Computational modeling : Apply density functional theory (DFT) to predict transition-state energies and optimize reaction pathways (e.g., thioether bond formation) .
Advanced: How should contradictions in reported bioactivity data (e.g., IC50_{50}50 variability) be addressed?
Answer:
- Dose-response standardization : Use consistent assay conditions (e.g., 48-hour incubation in MTT assays for cytotoxicity) to compare IC values across studies .
- Control experiments : Include reference compounds (e.g., doxorubicin for anticancer activity) and validate cell line viability (e.g., HEK-293 for selectivity) .
- Statistical analysis : Apply ANOVA with post-hoc tests (p < 0.05) to assess significance in replicate experiments (n ≥ 3) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Replace the thiophene moiety with furan or pyridine to evaluate π-π stacking effects on receptor binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methylthiazole position to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like EGFR (PDB ID: 1M17) .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Answer:
- Intermediate instability : Use in-line FTIR monitoring during continuous flow synthesis to detect degradation of thiazole intermediates .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for amine-carbonyl coupling) and employ scavenger resins (e.g., QuadraPure™) .
- Solvent recovery : Implement rotary evaporation with fractional distillation to recycle DMF (>90% recovery) .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to calculate logP (~3.2), blood-brain barrier permeability (CNS < -2), and CYP450 inhibition profiles .
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) over 100 ns to assess plasma protein binding .
Advanced: What role does the 2-fluorophenoxy group play in biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
